molecular formula C4H8NNaO5 B13655558 Sodium (S)-3-amino-3-carboxypropanoate hydrate

Sodium (S)-3-amino-3-carboxypropanoate hydrate

Cat. No.: B13655558
M. Wt: 173.10 g/mol
InChI Key: PPTHNBYUFXSJPS-JIZZDEOASA-M
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Description

Sodium (S)-3-amino-3-carboxypropanoate hydrate is a chemical compound that belongs to the class of amino acids. It is a sodium salt of (S)-3-amino-3-carboxypropanoic acid, which is also known as (S)-beta-alanine. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-3-amino-3-carboxypropanoate hydrate typically involves the neutralization of (S)-3-amino-3-carboxypropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the use of high-purity reagents and advanced crystallization techniques to achieve a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-3-amino-3-carboxypropanoate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate and amine derivatives.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate and amine derivatives.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated amino acids.

Scientific Research Applications

Sodium (S)-3-amino-3-carboxypropanoate hydrate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium (S)-3-amino-3-carboxypropanoate hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to donate or accept functional groups during enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    Sodium (S)-2-amino-3-carboxypropanoate hydrate: Similar in structure but differs in the position of the amino group.

    Sodium (S)-3-amino-4-carboxybutanoate hydrate: Contains an additional carbon in the backbone.

    Sodium (S)-3-amino-3-carboxybutanoate hydrate: Similar but with a different side chain.

Uniqueness

Sodium (S)-3-amino-3-carboxypropanoate hydrate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.

Properties

Molecular Formula

C4H8NNaO5

Molecular Weight

173.10 g/mol

IUPAC Name

sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1

InChI Key

PPTHNBYUFXSJPS-JIZZDEOASA-M

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+]

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].O.[Na+]

Origin of Product

United States

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